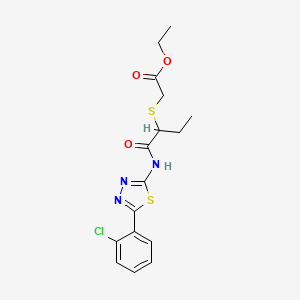
N-(3,4-dimethylphenyl)-3-(pyridin-2-yloxy)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3,4-dimethylphenyl)-3-(pyridin-2-yloxy)benzamide, also known as JNJ-47965567, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic properties. This compound belongs to the class of benzamide derivatives and has been studied for its biological activity in various research areas.
Applications De Recherche Scientifique
1. Potential Anticancer Properties
N-(3,4-dimethylphenyl)-3-(pyridin-2-yloxy)benzamide has shown potential as an anticancer agent. Studies like those conducted by (Mohan et al., 2021) have synthesized and evaluated N-(Pyridin-3-yl)benzamide derivatives for their anticancer activity against human cancer cell lines, finding moderate to good activity in comparison to standard drugs.
2. Synthesis and Chemical Analysis
Research focused on the synthesis and analysis of N-(3,4-dimethylphenyl)-3-(pyridin-2-yloxy)benzamide and related compounds is prevalent. For example, (Ghodke et al., 2021) discussed the synthesis of soluble and heat-resistant aromatic polyamides derived from related diamines, indicating potential applications in materials science.
3. Crystal Structure and Analysis
Studies like those by (Artheswari et al., 2019) have examined the crystal structure of N-(pyridin-2-ylmethyl)benzamide derivatives. Such research provides valuable insights into the molecular configuration and potential applications of these compounds.
4. Inhibition of Human Enzymes
Research such as that by (Zimmer et al., 2011) has shown that N-(Pyridin-3-yl)benzamides can be potent and selective inhibitors of human enzymes like aldosterone synthase (CYP11B2). This suggests potential therapeutic applications in the treatment of diseases related to these enzymes.
5. Anticonvulsant Activities
Some studies, for instance, (Clark, 1988), have explored the anticonvulsant properties of N-(3,4-dimethylphenyl)-3-(pyridin-2-yloxy)benzamide and similar compounds. This research is crucial for understanding the potential of these compounds in treating seizure disorders.
Propriétés
IUPAC Name |
N-(3,4-dimethylphenyl)-3-pyridin-2-yloxybenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O2/c1-14-9-10-17(12-15(14)2)22-20(23)16-6-5-7-18(13-16)24-19-8-3-4-11-21-19/h3-13H,1-2H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRCAGVTZNOVKJT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CC(=CC=C2)OC3=CC=CC=N3)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-dimethylphenyl)-3-(pyridin-2-yloxy)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2-(7-Fluoro-1-methyl-3,4-dihydro-2H-1,5-benzodiazepin-5-yl)-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2439080.png)
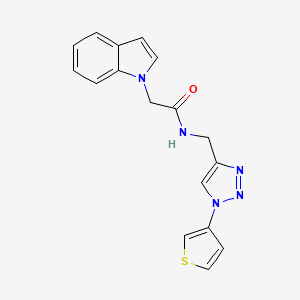
![N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)oxalamide](/img/structure/B2439083.png)
![Methyl 7-(trifluoromethyl)-5,6-dihydrobenzo[h]pyrazolo[5,1-b]quinazoline-10-carboxylate](/img/structure/B2439086.png)
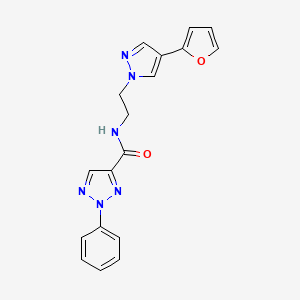

![2-Aminobicyclo[2.2.1]heptane-1-carboxylic acid;hydrochloride](/img/structure/B2439093.png)
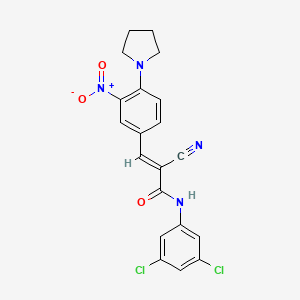
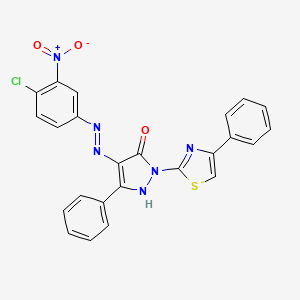
![Ethyl 3-[(3,5-dimethoxyphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate](/img/structure/B2439098.png)
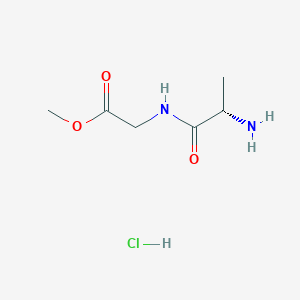
![(3-(3-Methyl-1,2,4-oxadiazol-5-yl)-4-phenylpyrrolidin-1-yl)(4,5,6,7-tetrahydrobenzo[d]isoxazol-3-yl)methanone](/img/structure/B2439101.png)
